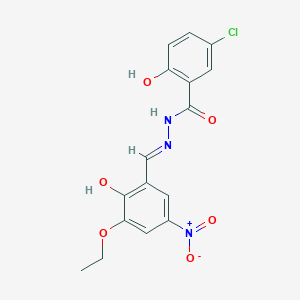
1-(3-methoxybenzoyl)-N-phenylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzoyl)-N-phenylprolinamide, also known as MPAA, is a proline-based chiral auxiliary that has been widely used in asymmetric synthesis. It was first introduced by Ma and coworkers in 2003 as a versatile reagent for the synthesis of chiral α-amino acids and their derivatives. Since then, MPAA has been extensively studied and applied in various fields of organic chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(3-methoxybenzoyl)-N-phenylprolinamide involves the formation of a chiral iminium ion intermediate, which undergoes stereoselective addition of a nucleophile such as an alkyl or aryl Grignard reagent. The resulting chiral product can be easily separated and purified by chromatography.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-N-phenylprolinamide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methoxybenzoyl)-N-phenylprolinamide as a chiral auxiliary in asymmetric synthesis include its high stereoselectivity, ease of use, and compatibility with a wide range of functional groups. However, its limitations include the need for a large excess of reagents, long reaction times, and low yields in some cases.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxybenzoyl)-N-phenylprolinamide. One area of interest is the development of new synthetic methods using 1-(3-methoxybenzoyl)-N-phenylprolinamide as a chiral auxiliary. Another area of interest is the study of its biological activities and potential therapeutic applications. Additionally, the development of new derivatives of 1-(3-methoxybenzoyl)-N-phenylprolinamide with improved properties and higher selectivity is an active area of research.
Synthesemethoden
The synthesis of 1-(3-methoxybenzoyl)-N-phenylprolinamide involves the reaction of 3-methoxybenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The resulting 1-(3-methoxybenzoyl)-N-phenylprolinamide is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzoyl)-N-phenylprolinamide has been widely used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of chiral α-amino acids and their derivatives. It has also been used in the synthesis of other chiral compounds such as β-amino acids, γ-lactams, and pyrrolidines.
Eigenschaften
IUPAC Name |
1-(3-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-10-5-7-14(13-16)19(23)21-12-6-11-17(21)18(22)20-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMVRDXBXQTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)

![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)


![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)
